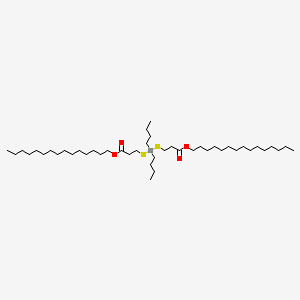
Dibutyltin bis(pentadecyl 3-mercaptopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin bis(pentadecyl 3-mercaptopropionate): is an organotin compound that features two butyl groups and two pentadecyl 3-mercaptopropionate groups attached to a tin atom. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltin bis(pentadecyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with pentadecyl 3-mercaptopropionate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dibutyltin oxide+2Pentadecyl 3-mercaptopropionate→Dibutyltin bis(pentadecyl 3-mercaptopropionate)+Water
Industrial Production Methods: In an industrial setting, the production of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dibutyltin bis(pentadecyl 3-mercaptopropionate) can undergo oxidation reactions, particularly at the sulfur atoms in the mercaptopropionate groups.
Substitution: The compound can participate in substitution reactions where the butyl groups or the mercaptopropionate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various organotin derivatives depending on the substituting agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters.
Stabilizers: It acts as a stabilizer in the production of polyvinyl chloride (PVC) to prevent degradation during processing.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Delivery: Research is ongoing into its use as a carrier for drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Coatings: Used in the formulation of coatings and paints to enhance durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to improve bonding strength and flexibility.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves its interaction with cellular membranes and proteins. The mercaptopropionate groups can form disulfide bonds with thiol groups in proteins, leading to alterations in protein function and cellular processes. This interaction is crucial for its antimicrobial and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Dibutyltin diacetate: Known for its applications in organic synthesis and as a stabilizer in PVC production.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Uniqueness: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is unique due to the presence of long-chain alkyl groups (pentadecyl) and mercaptopropionate groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity towards thiol-containing compounds.
Eigenschaften
CAS-Nummer |
70969-63-0 |
|---|---|
Molekularformel |
C44H88O4S2Sn |
Molekulargewicht |
864.0 g/mol |
IUPAC-Name |
pentadecyl 3-[dibutyl-(3-oxo-3-pentadecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-18(19)15-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
JAGXWYFLJYKUCO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















